
(2E)-1,4-Bis(4-bromofenil)-2-buteno-1,4-diona
Descripción general
Descripción
(2E)-1,4-Bis(4-bromophenyl)-2-butene-1,4-dione is an organic compound characterized by the presence of two bromophenyl groups attached to a but-2-ene-1,4-dione backbone
Aplicaciones Científicas De Investigación
(2E)-1,4-Bis(4-bromophenyl)-2-butene-1,4-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with enzymes such asSqualene–hopene cyclase . This enzyme plays a crucial role in the cyclization of squalene into hopene .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit enzymes, thereby interfering with their normal function . The compound may bind to its target protein and alter its function, leading to changes at the molecular level.
Biochemical Pathways
For instance, some compounds have been found to inhibit monoamine oxidase and acetylcholinesterase, enzymes that play key roles in neurotransmission .
Pharmacokinetics
Similar compounds have been found to have varying degrees of absorption, distribution, metabolism, and excretion, which can impact their bioavailability .
Result of Action
Similar compounds have been found to have neuroprotective effects, potentially offering protection against neuronal degeneration .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1,4-Bis(4-bromophenyl)-2-butene-1,4-dione typically involves the reaction of 4-bromobenzaldehyde with a suitable diene precursor under controlled conditions. One common method involves the use of a Wittig reaction, where 4-bromobenzaldehyde is reacted with a phosphonium ylide to form the desired product. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran, and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods: Industrial production of (2E)-1,4-Bis(4-bromophenyl)-2-butene-1,4-dione may involve large-scale Wittig reactions or other suitable synthetic routes that can be optimized for cost-effectiveness and scalability. The choice of method depends on factors such as availability of starting materials, reaction efficiency, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions: (2E)-1,4-Bis(4-bromophenyl)-2-butene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or other reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions, often in the presence of a suitable base and solvent.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
(E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione: Similar structure with chlorine atoms instead of bromine.
(E)-1,4-bis(4-fluorophenyl)but-2-ene-1,4-dione: Similar structure with fluorine atoms instead of bromine.
(E)-1,4-bis(4-methylphenyl)but-2-ene-1,4-dione: Similar structure with methyl groups instead of bromine.
Uniqueness: (2E)-1,4-Bis(4-bromophenyl)-2-butene-1,4-dione is unique due to the presence of bromine atoms, which impart specific chemical reactivity and properties. The bromine atoms can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
(E)-1,4-bis(4-bromophenyl)but-2-ene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br2O2/c17-13-5-1-11(2-6-13)15(19)9-10-16(20)12-3-7-14(18)8-4-12/h1-10H/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPFGALFEXMGJF-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC(=O)C2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C(=O)C2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


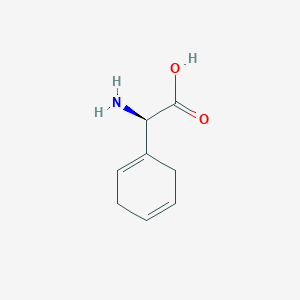

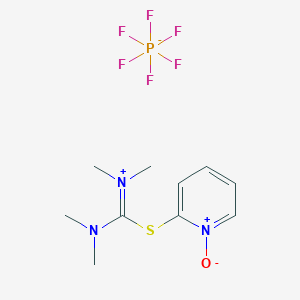


![6h-Pyrrolo[3,4-b]pyridin-5-ol](/img/structure/B113926.png)


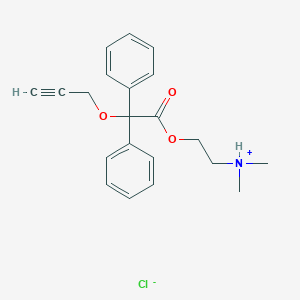
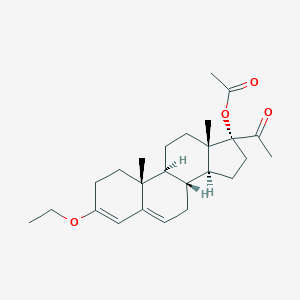
![rel-Diexo-3-(9-h-fluoren-9-ylmethoxycarbonylamino)-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B113987.png)
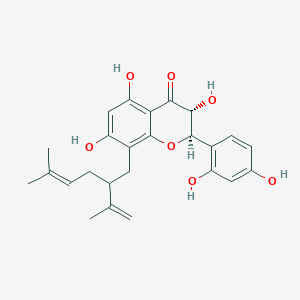
![4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B114003.png)

